
1-(10H-fenotiazin-10-il)etanona
Descripción general
Descripción
10-Acetylphenothiazine (10-APT) is a synthetic compound that has a wide range of applications in biomedical and laboratory research. It is a versatile molecule with many biochemical and physiological effects that can be used to study a variety of biological processes. 10-APT is a derivative of phenothiazine, an organic compound that has been used in the medical field for decades. 10-APT has been used for a variety of purposes, including as a tool for studying the effects of drugs on the nervous system, as a potential therapeutic agent for treating neurological disorders, and as a biochemical tool for studying the effects of various compounds on the body.
Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
La conformación única del compuesto, caracterizada por una unidad de fenotiazina en forma de mariposa y un anillo central en forma de bote, la convierte en un tema de interés en cristalografía . Los investigadores estudian su estructura molecular para comprender los efectos estéricos y las propiedades electrónicas que influyen en su reactividad e interacciones con otras moléculas. Este conocimiento es crucial para el diseño de fármacos y materiales con características específicas.
Síntesis Farmacéutica
Los derivados de fenotiazina, incluida la 10-Acetilfenotiazina, son intermediarios clave en la síntesis de varios agentes terapéuticos . Sirven como bloques de construcción para crear fármacos con propiedades antibacterianas, antifúngicas, anticancerígenas y antivirales. Las modificaciones en la estructura de la fenotiazina pueden provocar cambios significativos en la actividad biológica, lo cual es fundamental para el desarrollo de fármacos.
Actividad Biológica y Farmacología
El núcleo de fenotiazina es integral para muchos fármacos utilizados en la práctica clínica por sus efectos psicotropos. Los derivados como la 10-Acetilfenotiazina se han explorado por sus posibles roles en el tratamiento de afecciones de salud mental como la esquizofrenia, el trastorno bipolar y la psicosis . Sus propiedades antagonistas dopaminérgicas las hacen valiosas en la investigación en neurociencia.
Ciencia de Materiales
En la ciencia de materiales, las propiedades electrónicas de los derivados de fenotiazina se aprovechan en diversas aplicaciones. Por ejemplo, se utilizan en el desarrollo de semiconductores orgánicos y como sensibilizadores en células fotovoltaicas . La capacidad del compuesto para donar electrones lo hace adecuado para su uso en dispositivos electrónicos y tecnologías de conversión de energía.
Química Analítica
La 10-Acetilfenotiazina se puede utilizar como reactivo o estándar en química analítica para cuantificar o detectar otras sustancias . Su estructura estable y sus distintas propiedades espectrales permiten su uso en espectroscopia y cromatografía, lo que ayuda en la identificación y el análisis de mezclas complejas.
Etiquetado y Visualización Fluorescente
Las propiedades fluorescentes del compuesto se utilizan en la bioimagen . Se desarrollan derivados modificados de fenotiazina como etiquetas fluorescentes para rastrear moléculas biológicas en células o tejidos vivos. Esta aplicación es crucial para comprender los procesos celulares y desarrollar herramientas de diagnóstico.
Mecanismo De Acción
Target of Action
The primary targets of phenothiazines are generally central nervous system receptors, such as dopamine, serotonin, and alpha-adrenergic receptors . .
Mode of Action
Phenothiazines typically work by blocking the aforementioned receptors in the brain, thereby altering the balance of neurotransmitters This can lead to a variety of effects, depending on the specific receptors involved and the extent of their blockade
Biochemical Pathways
Phenothiazines can affect multiple biochemical pathways due to their interaction with various neurotransmitter systems. For instance, they can influence the dopaminergic pathways involved in mood regulation and the serotonergic pathways associated with anxiety and depression
Pharmacokinetics
Phenothiazines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenothiazines typically result in sedative, anti-psychotic, and anti-emetic effects due to their action on central nervous system receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of phenothiazines . .
Propiedades
IUPAC Name |
1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQWUERFZASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167473 | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1628-29-1 | |
| Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Acetylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-ACETYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

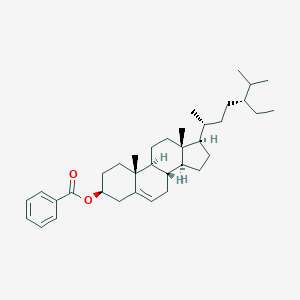

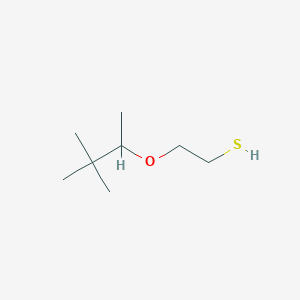
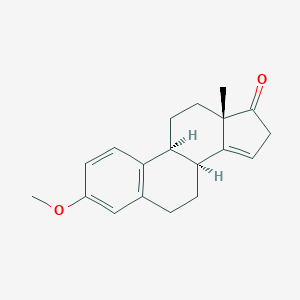




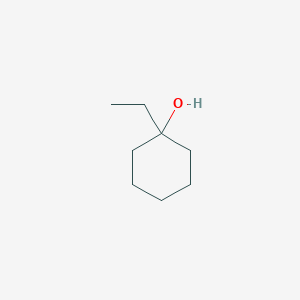
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

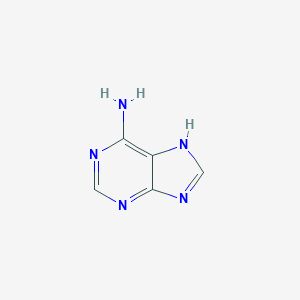
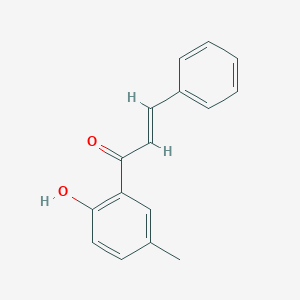
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)